molecular formula C11H16N2O B13004731 6-(Diethylamino)-4-methylnicotinaldehyde

6-(Diethylamino)-4-methylnicotinaldehyde

Katalognummer: B13004731
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: PDUHMPTWDJNYMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Diethylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a diethylamino group and a methyl group attached to the nicotinaldehyde structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Diethylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 6-(Diethylamino)-4-methylnicotinic acid.

    Reduction: 6-(Diethylamino)-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Diethylamino)-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(Diethylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Diethylamino)-2,4-disulfanyl-1,3,5-triazine: Shares the diethylamino group but differs in the core structure.

    6-(Diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine: Similar functional groups but different core structure.

Uniqueness

6-(Diethylamino)-4-methylnicotinaldehyde is unique due to its specific combination of functional groups and the nicotinaldehyde core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

6-(diethylamino)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H16N2O/c1-4-13(5-2)11-6-9(3)10(8-14)7-12-11/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

PDUHMPTWDJNYMH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC=C(C(=C1)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.